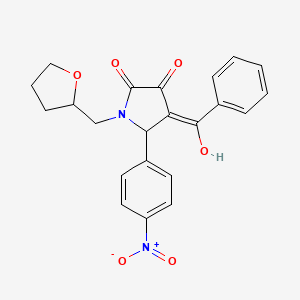![molecular formula C18H31N3O B5369300 N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea, also known as APU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. APU belongs to the class of adamantyl-substituted ureas and has been synthesized through various methods.
作用机制
The mechanism of action of N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death process. This compound has also been shown to block the cell cycle, which can prevent the proliferation of cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are important factors in the progression of these diseases. In addition, this compound has been shown to modulate the immune response, which can prevent autoimmune diseases.
实验室实验的优点和局限性
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, researchers should use caution when handling this compound and should conduct toxicity studies before using it in vivo.
未来方向
There are several future directions for research on N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea. In cancer research, this compound could be studied in combination with other anticancer agents to improve its efficacy. In neurology, this compound could be studied in animal models of neurodegenerative disorders to further understand its potential therapeutic effects. In immunology, this compound could be studied for its potential as an immunomodulatory agent in autoimmune diseases. Furthermore, the synthesis of new analogs of this compound could be explored to improve its pharmacological properties and reduce its toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its potential as a therapeutic agent in cancer research, neurology, and immunology. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, including its stability and ease of synthesis, but it also has some limitations, including its low water solubility and potential toxicity at high concentrations. There are several future directions for research on this compound, including its use in combination with other anticancer agents, its study in animal models of neurodegenerative disorders, and the synthesis of new analogs to improve its pharmacological properties.
合成方法
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea has been synthesized through various methods, including reaction of adamantyl isocyanate with 1-(2-aminoethyl)piperidine, and reaction of 1-(2-aminoethyl)piperidine with adamantyl isocyanate in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In neurology, this compound has been studied for its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In immunology, this compound has been studied for its potential as an immunomodulatory agent, which can regulate the immune response and prevent autoimmune diseases.
属性
IUPAC Name |
1-(1-adamantyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c22-17(19-4-7-21-5-2-1-3-6-21)20-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQRTFGNBDVMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369231.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5369239.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5369274.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)
![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)

![ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)